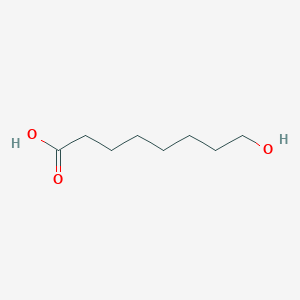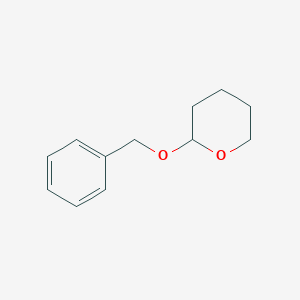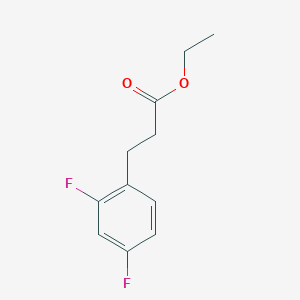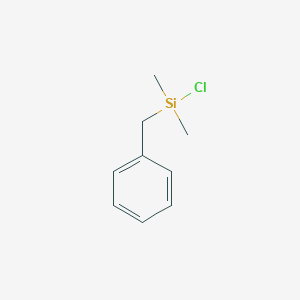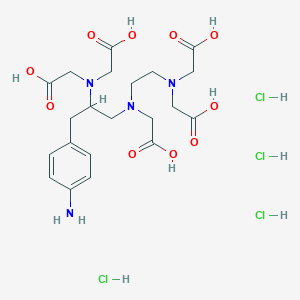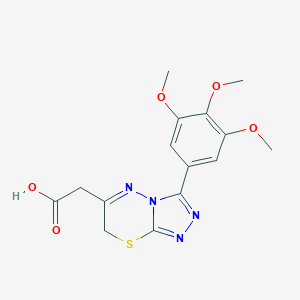
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their antidiabetic and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- is not fully understood. However, studies have shown that it acts as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and improved lipid profiles.
Effets Biochimiques Et Physiologiques
Studies have shown that 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- exhibits antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
Future research on 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- could focus on the following directions:
1. Investigating its potential as an anticancer agent
2. Optimizing its therapeutic potential by elucidating its exact mechanism of action
3. Developing derivatives with improved pharmacological properties
4. Investigating its potential as a treatment for neurodegenerative diseases
5. Investigating its potential as a treatment for metabolic disorders other than diabetes, such as obesity and dyslipidemia.
Méthodes De Synthèse
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-5-thiol with ethyl chloroacetate in the presence of potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits antidiabetic, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential as an anticancer agent.
Propriétés
Numéro CAS |
126598-30-9 |
|---|---|
Nom du produit |
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- |
Formule moléculaire |
C15H16N4O5S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetic acid |
InChI |
InChI=1S/C15H16N4O5S/c1-22-10-4-8(5-11(23-2)13(10)24-3)14-16-17-15-19(14)18-9(7-25-15)6-12(20)21/h4-5H,6-7H2,1-3H3,(H,20,21) |
Clé InChI |
GPAAEEJPAGNGKP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)CC(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)CC(=O)O |
Autres numéros CAS |
126598-30-9 |
Synonymes |
2-[9-(3,4,5-trimethoxyphenyl)-5-thia-1,2,7,8-tetrazabicyclo[4.3.0]nona -2,6,8-trien-3-yl]acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




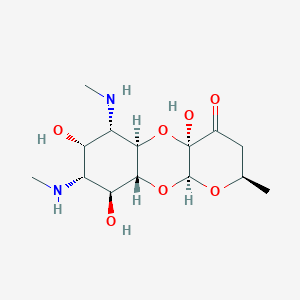
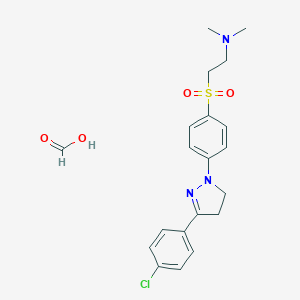
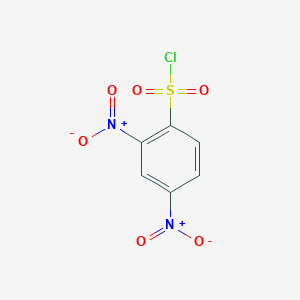
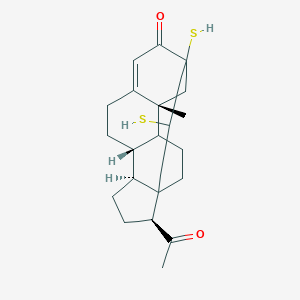
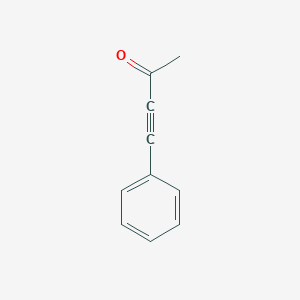
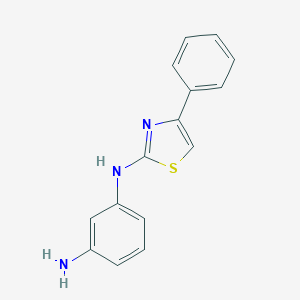
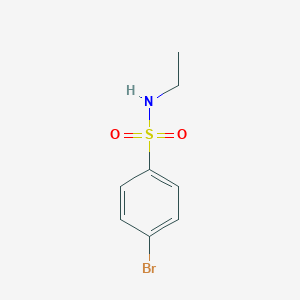
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
